molecular formula C18H23N3O B4534772 2-(1H-indol-3-ylcarbonyl)-8-methyl-2,8-diazaspiro[4.5]decane

2-(1H-indol-3-ylcarbonyl)-8-methyl-2,8-diazaspiro[4.5]decane

Cat. No. B4534772
M. Wt: 297.4 g/mol
InChI Key: ADEONKBIFKMMAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-3-ylcarbonyl)-8-methyl-2,8-diazaspiro[4.5]decane, also known as spiroindoline, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a spirocyclic derivative of indoline and has shown promising results in various scientific research studies.

Mechanism of Action

The exact mechanism of action of 2-(1H-indol-3-ylcarbonyl)-8-methyl-2,8-diazaspiro[4.5]decanee is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes and receptors in the body. It has been found to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression. It has also been found to bind to specific serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
Spiroindoline has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating specific signaling pathways. It has also been found to inhibit the replication of certain viruses, including HIV and hepatitis C virus. Additionally, it has been found to exhibit antibacterial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(1H-indol-3-ylcarbonyl)-8-methyl-2,8-diazaspiro[4.5]decanee in lab experiments include its high yield of synthesis, ease of purification, and potential therapeutic applications. However, one limitation of using 2-(1H-indol-3-ylcarbonyl)-8-methyl-2,8-diazaspiro[4.5]decanee in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for the research and development of 2-(1H-indol-3-ylcarbonyl)-8-methyl-2,8-diazaspiro[4.5]decanee. One potential direction is the investigation of its potential use as an antipsychotic and antidepressant drug. Another direction is the exploration of its potential use in the treatment of viral infections. Additionally, the development of new synthetic methods for 2-(1H-indol-3-ylcarbonyl)-8-methyl-2,8-diazaspiro[4.5]decanee could lead to the discovery of new derivatives with improved therapeutic properties.

Scientific Research Applications

Spiroindoline has shown potential therapeutic applications in various scientific research studies. It has been found to exhibit anticancer, antiviral, and antibacterial activities. It has also been investigated for its potential use as an antipsychotic and antidepressant drug.

properties

IUPAC Name

1H-indol-3-yl-(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-20-9-6-18(7-10-20)8-11-21(13-18)17(22)15-12-19-16-5-3-2-4-14(15)16/h2-5,12,19H,6-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEONKBIFKMMAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CCN(C2)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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